Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate
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Overview
Description
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate is a quaternary ammonium compound with the molecular formula C₁₇H₃₉NO₄S. It is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and wetting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate can be synthesized through the quaternization of dodecylamine with 2-chloroethanol, followed by the reaction with methanesulfonic acid. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or water to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. The final product is then purified through processes such as crystallization or distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanesulphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate involves its ability to interact with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in enhancing the delivery of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Dodecyltrimethylammonium chloride
- Hexadecyltrimethylammonium bromide
- Dodecyl(2-hydroxyethyl)dimethylammonium chloride
Uniqueness
Dodecyl(2-hydroxyethyl)dimethylammonium methanesulphonate is unique due to the presence of both a hydroxyethyl group and a methanesulphonate group. This combination imparts distinct physicochemical properties, such as enhanced solubility in water and improved surfactant characteristics compared to other quaternary ammonium compounds .
Properties
CAS No. |
84753-05-9 |
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Molecular Formula |
C17H39NO4S |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
dodecyl-(2-hydroxyethyl)-dimethylazanium;methanesulfonate |
InChI |
InChI=1S/C16H36NO.CH4O3S/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16-18;1-5(2,3)4/h18H,4-16H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
SDFOQNAIXDXKKN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCO.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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